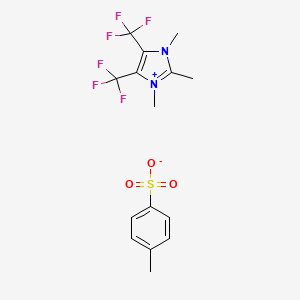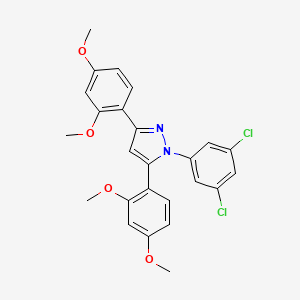![molecular formula C21H26N2 B4708286 9-ethyl-3-[(4-methyl-1-piperidinyl)methyl]-9H-carbazole](/img/structure/B4708286.png)
9-ethyl-3-[(4-methyl-1-piperidinyl)methyl]-9H-carbazole
Overview
Description
9-ethyl-3-[(4-methyl-1-piperidinyl)methyl]-9H-carbazole, also known as JB-1, is a carbazole derivative that has been widely studied for its potential therapeutic applications. JB-1 is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Scientific Research Applications
Photophysical Investigation and Surfactant Determination
9-Ethyl-3-[(4-methyl-1-piperidinyl)methyl]-9H-carbazole (ECPC) has been studied for its photophysical parameters, demonstrating red shifts in absorbance and emission spectrum with increasing solvent polarity. ECPC can serve as a probe to determine the critical micelle concentrations (CMC) of anionic and cationic surfactants, highlighting its use in organized media (Alsharif et al., 2018).
Antibacterial and Antifungal Activities
Carbazole derivatives, including those related to this compound, have shown significant antibacterial and antifungal activities. This includes their efficacy against various Gram-positive and Gram-negative bacteria and their action on human breast cancer cell lines, such as MCF7 (Sharma et al., 2014).
Antimicrobial Agent Synthesis
Research into the antimicrobial properties of 9H-carbazole derivatives, prepared from 9H-carbazole as a precursor, demonstrates their potential as antimicrobial agents. This includes the synthesis of novel heterocyclic derivatives with notable antimicrobial properties (Salih et al., 2016).
Genotoxicity and Epigenotoxicity in Cancer Cells
Studies on carbazole compounds related to this compound have revealed their potential genotoxic and epigenetic effects on wild-type p53 MCF-7 breast adenocarcinoma cells. These properties are significant for their use as anticancer agents and chemical probes (Luparello et al., 2021).
Application in Polymer Light Emitting Diodes
Carbazole ligands, including derivatives of this compound, have been utilized in the synthesis of polymer light emitting diodes. These compounds demonstrate tunable emission properties and significant potential in electronic applications (Cho et al., 2010).
Fluorescent and Thermoresponsive Copolymers
9-(4-Vinylbenzyl)-9H-carbazole, a related compound, has been used in the creation of fluorescent, thermoresponsive oligo(ethylene glycol) methacrylate/9H-carbazole copolymers. These copolymers demonstrate tunable lower critical solution temperatures and potential in various applications including as sensors or in drug delivery systems (Lessard et al., 2012).
Mechanochromism and Aggregation-Induced Emission
Novel carbazole derivatives, including 9-ethyl-3,6-bis(4-nitrophenyl)-9H-carbazole, have shown interesting photophysical properties such as mechanochromism and aggregation-induced emission. These properties make them suitable for applications in optical materials and sensors (Hu et al., 2018).
Solvatochromic Behavior in Novel Dyes
The solvatochromic behavior of dyes derived from 9-ethyl-9H-carbazole has been studied, with these compounds showing positive solvatochromism and solvatofluorism in different solvent polarities. This research is crucial for the development of novel dyes for industrial applications (Gupta et al., 2011).
Antimicrobial Activity and Cytotoxicity
N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, synthesized from 9-ethyl-9H-carbazole, have been evaluated for their antimicrobial activity and cytotoxicity. These compounds have shown notable antimicrobial activity against a range of bacteria and fungi, and their cytotoxic effects have also been studied (Kaplancıklı et al., 2012).
Two-Photon Fluorescence Imaging in Living Plant Cells
Carbazole dicationic salts, including derivatives of 9-ethyl-9H-carbazole, have been used for two-photon fluorescence imaging in living plant cells. This application is significant in biological research for studying cell structures and dynamics (Zhang et al., 2010).
Electrochemical and Electrochromic Properties
The introduction of different acceptor groups in 3,6 linked polycarbazole derivatives has been studied for its impact on electrochemical and electrochromic properties. These compounds show potential for use in electronic devices and sensors (Hu et al., 2013).
Optical Characterization of Carbazole Schiff Bases
Novel carbazole Schiff bases synthesized from substituted carbazole derivatives have been studied for their structural and optical properties. These compounds could be utilized as active emissive layers in organic light emitting diodes (Çiçek et al., 2018).
Optical Properties and Photopolymerization Applications
Carbazole-based dyes containing aldehyde and cyanoacetic acid groups have been synthesized and characterized for their optical properties. These compounds, including derivatives of 9-ethyl-9H-carbazole, show potential applications in photopolymerization (Abro et al., 2017).
High-Efficiency Dye-Sensitized Solar Cells
The synthesis and application of carbazole-based dyes in dye-sensitized solar cells (DSSCs) have been explored. These compounds, structured on a donor-donor/π-spacer-acceptor architecture, have shown promising photovoltaic properties (Saritha et al., 2017).
Antimicrobial Evaluation of Novel Carbazole Derivatives
9-Ethyl-9H-carbazole-3-carboxylic acid derivatives, including pyrazole derivatives, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited significant antibacterial and antifungal activities (Kadnor et al., 2018).
Synthesis and Characterization of Schiff Bases and Their Complexes
Carbazoles containing Schiff bases and their Co(II) and Mn(II) complexes have been synthesized and characterized. These compounds have shown high thermal stability, antimicrobial activities, and have been used as catalysts in oxidation reactions (Bal & Bal, 2014).
properties
IUPAC Name |
9-ethyl-3-[(4-methylpiperidin-1-yl)methyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-3-23-20-7-5-4-6-18(20)19-14-17(8-9-21(19)23)15-22-12-10-16(2)11-13-22/h4-9,14,16H,3,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONKQZBBCPUNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCC(CC3)C)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4708218.png)
![4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B4708224.png)
![methyl 3-[(4-fluorobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4708226.png)
![2-chloro-5-iodo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4708234.png)
![ethyl 6-tert-butyl-2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4708238.png)
![methyl 4-({[2-(3-methylbutanoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4708252.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4708253.png)
![[1-(2-{[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4708260.png)
![3-({[(4-methyl-2-oxo-2H-chromen-7-yl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4708274.png)

![1-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B4708301.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B4708306.png)
![3-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-phenylethyl)acrylamide](/img/structure/B4708308.png)